2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidine-2-carbaldehyde, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Products will vary based on the nucleophile used.
Scientific Research Applications
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is not well-documented. it is likely to interact with various molecular targets and pathways depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carbaldehyde: A related compound with similar reactivity.
2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde: Lacks the ethylthio group but has similar structural features.
Uniqueness
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both the ethylthio group and the pyridine ring, which can impart specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C12H16N2OS |
---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
2-(2-ethylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2OS/c1-2-16-12-10(5-3-7-13-12)11-6-4-8-14(11)9-15/h3,5,7,9,11H,2,4,6,8H2,1H3 |
InChI Key |
JLHSOFHHJBGTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC=N1)C2CCCN2C=O |
Origin of Product |
United States |
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